molecular formula C30H31N5O2S B11652119 (6Z)-2-cyclohexyl-6-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-cyclohexyl-6-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11652119
M. Wt: 525.7 g/mol
InChI Key: TWDMCAVFHGKNES-IRCMEVCOSA-N
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Description

(6Z)-2-CYCLOHEXYL-6-({1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-CYCLOHEXYL-6-({1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring, the attachment of the phenoxyethyl group, and the construction of the thiadiazolo[3,2-a]pyrimidin-7-one core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-CYCLOHEXYL-6-({1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

(6Z)-2-CYCLOHEXYL-6-({1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-2-CYCLOHEXYL-6-({1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-2-CYCLOHEXYL-6-({1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart from similar compounds is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C30H31N5O2S

Molecular Weight

525.7 g/mol

IUPAC Name

(6Z)-2-cyclohexyl-6-[[1-[2-(2,4-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C30H31N5O2S/c1-19-12-13-26(20(2)16-19)37-15-14-34-18-22(23-10-6-7-11-25(23)34)17-24-27(31)35-30(32-28(24)36)38-29(33-35)21-8-4-3-5-9-21/h6-7,10-13,16-18,21,31H,3-5,8-9,14-15H2,1-2H3/b24-17-,31-27?

InChI Key

TWDMCAVFHGKNES-IRCMEVCOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C(=NC4=O)SC(=N5)C6CCCCC6)C

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC(=N5)C6CCCCC6)C

Origin of Product

United States

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